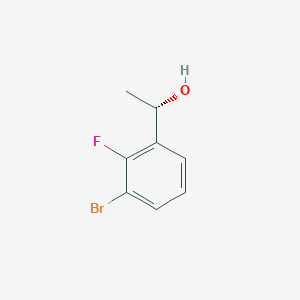
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound featuring a bromine and fluorine substituent on a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Synthesis: Introduction of the ethan-1-ol moiety with control over the stereochemistry to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
- Use of specific catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products: Corresponding ketones or aldehydes.
- Reduction products: Dehalogenated compounds.
- Substitution products: Compounds with new functional groups replacing bromine or fluorine.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of bromine and fluorine atoms can significantly affect its binding affinity and activity.
Comparison with Similar Compounds
- (S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-chlorophenyl)ethan-1-ol
- (S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol
Comparison:
Structural Differences: Variations in halogen substituents (chlorine, bromine, fluorine) can lead to differences in reactivity and biological activity.
Unique Properties: The specific combination of bromine and fluorine in (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol may confer unique properties such as higher lipophilicity or altered electronic effects.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows for interesting chemical reactions and potential uses in research and industry. Further studies and detailed literature reviews are necessary to fully understand its properties and applications.
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
QFVPIDFXSBXICP-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)F)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


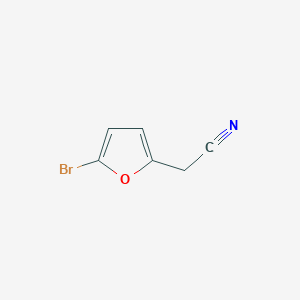
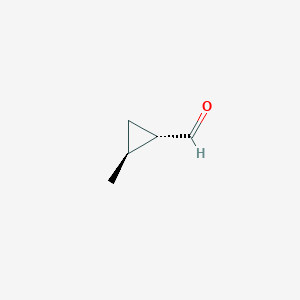
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

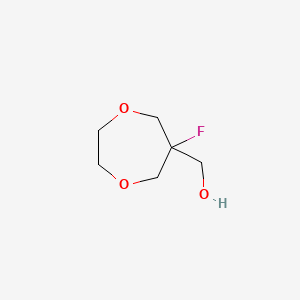
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)



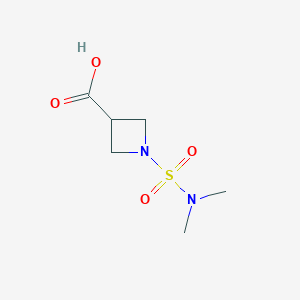
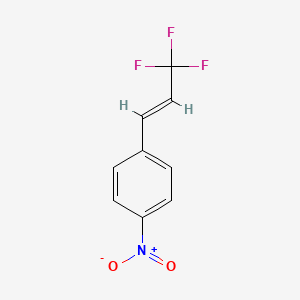


![methylN-[(azetidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13591533.png)
